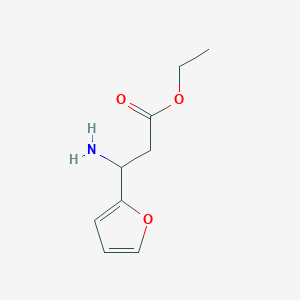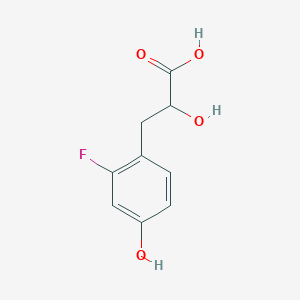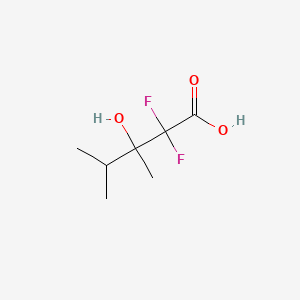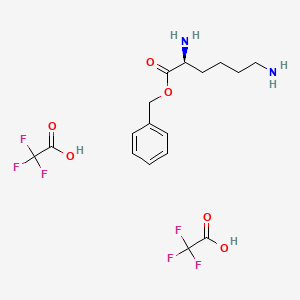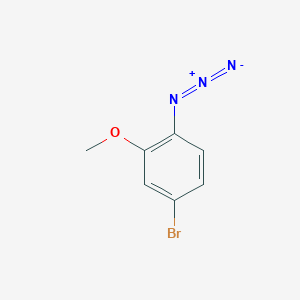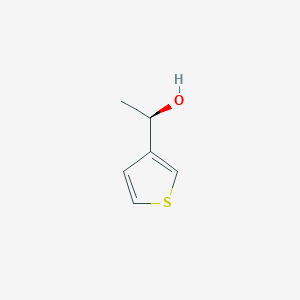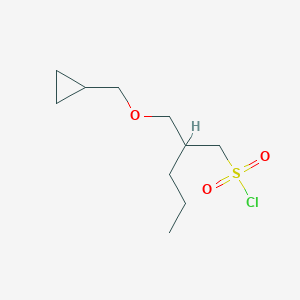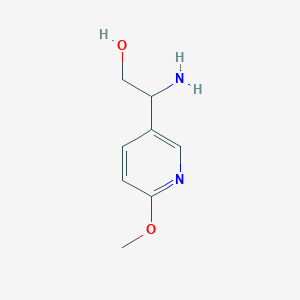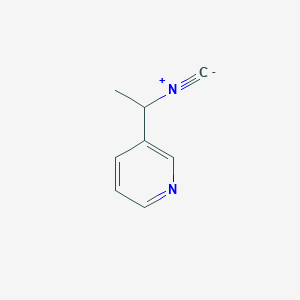
3-(1-Isocyanoethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Isocyanoethyl)pyridine is a chemical compound characterized by the presence of an isocyano group attached to an ethyl chain, which is further connected to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Isocyanoethyl)pyridine typically involves the reaction of pyridine derivatives with isocyanides. One common method includes the use of palladium-catalyzed cross-coupling reactions, where pyridine substrates are reacted with isocyanide reagents under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .
化学反応の分析
Types of Reactions: 3-(1-Isocyanoethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases are employed under specific conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .
科学的研究の応用
3-(1-Isocyanoethyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Research is ongoing to explore its use in drug development and as a potential therapeutic agent.
Industry: It finds applications in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(1-Isocyanoethyl)pyridine involves its interaction with specific molecular targets and pathways. The isocyano group can form strong bonds with metal ions, making it useful in coordination chemistry. Additionally, its interactions with biological molecules can lead to various biochemical effects, such as enzyme inhibition or activation .
類似化合物との比較
Pyridine: A basic heterocyclic aromatic organic compound.
2-Pyridone: Known for its applications in biology and chemistry.
3-Cyanopyridine: Used in the synthesis of pharmaceuticals and agrochemicals
Uniqueness: Its ability to participate in diverse chemical reactions and its potential biological activities make it a compound of significant interest in various research fields .
特性
CAS番号 |
84952-90-9 |
|---|---|
分子式 |
C8H8N2 |
分子量 |
132.16 g/mol |
IUPAC名 |
3-(1-isocyanoethyl)pyridine |
InChI |
InChI=1S/C8H8N2/c1-7(9-2)8-4-3-5-10-6-8/h3-7H,1H3 |
InChIキー |
HIJTVRSQLGCSTE-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CN=CC=C1)[N+]#[C-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



